![molecular formula C14H19ClN2O4S B5370259 4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5370259.png)
4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was first synthesized in 1999 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mecanismo De Acción
Sorafenib inhibits the activity of multiple kinases, including RAF kinase, VEGFR-2, and PDGFR-β, by binding to their ATP-binding sites. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels that supply tumors with nutrients. It has also been shown to decrease the levels of circulating VEGF, a protein that promotes angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Sorafenib is its ability to inhibit multiple kinases involved in tumor growth and angiogenesis, making it a potential broad-spectrum anti-cancer agent. However, Sorafenib has been shown to have limited efficacy in some types of cancer, and its use is associated with various side effects, including hypertension, diarrhea, and hand-foot syndrome.
Direcciones Futuras
Future research on Sorafenib could focus on identifying biomarkers that predict response to the drug, developing combination therapies that enhance its efficacy, and improving its safety profile. Additionally, Sorafenib could be further studied for its potential applications in other diseases, such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
The synthesis of Sorafenib involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with morpholine to form 4-(4-chlorobenzyl)morpholine. This intermediate is then reacted with 4-(methylamino)-3-nitrobenzoic acid to form the corresponding amide. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the primary amine, which is then reacted with 4-(4-fluorophenyl)butanoic acid to form Sorafenib.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple kinases, including RAF kinase, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels that supply tumors with nutrients.
Propiedades
IUPAC Name |
4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c15-12-5-3-11(4-6-12)13-10-17(7-8-21-13)14(18)2-1-9-22(16,19)20/h3-6,13H,1-2,7-10H2,(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKAWLBZFSEFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCS(=O)(=O)N)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.